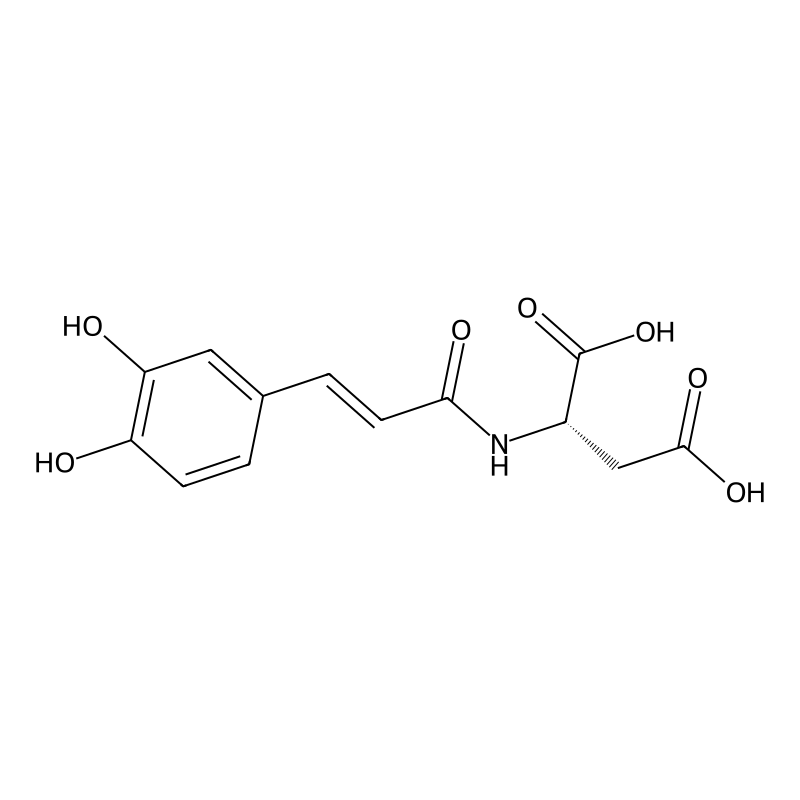

N-Caffeoyl-L-aspartic acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

N-Caffeoyl-L-aspartic acid is a phenolic compound characterized by its molecular formula and a molecular weight of approximately 295.25 g/mol. It is classified as a caffeoyl derivative of L-aspartic acid, which is an amino acid commonly found in proteins. This compound is also referred to as coffee tannic acid and is notable for its presence in various plant-based foods, particularly in coffee and cocoa products . Its structure features a caffeoyl group attached to the nitrogen atom of aspartic acid, which contributes to its unique biochemical properties.

- Oxidation: The phenolic hydroxyl groups can undergo oxidation, leading to the formation of quinones, which are reactive intermediates that can further participate in polymerization reactions.

- Esterification: The carboxylic acid group can react with alcohols to form esters, potentially modifying its solubility and bioactivity.

- Hydrolysis: Under certain conditions, N-Caffeoyl-L-aspartic acid may hydrolyze to release aspartic acid and caffeic acid, especially in the presence of strong acids or bases .

N-Caffeoyl-L-aspartic acid exhibits several biological activities attributed to its antioxidant properties. It has been shown to:

- Scavenge free radicals: This property helps mitigate oxidative stress, which is linked to various chronic diseases.

- Inhibit enzymes: Studies indicate that it may inhibit enzymes such as α-glucosidase, potentially impacting carbohydrate metabolism and blood sugar levels .

- Exhibit anti-inflammatory effects: The compound may modulate inflammatory pathways, contributing to its potential health benefits.

N-Caffeoyl-L-aspartic acid can be synthesized through various methods:

- Chemical Synthesis: This involves the reaction of L-aspartic acid with caffeoyl chloride or caffeic acid in the presence of a base such as triethylamine to facilitate the formation of the amide bond.

- Biotransformation: Enzymatic methods using specific enzymes (e.g., phenolic acid transferases) can convert L-aspartic acid into N-Caffeoyl-L-aspartic acid by transferring caffeoyl groups from donor molecules .

N-Caffeoyl-L-aspartic acid has several applications across different fields:

- Food Industry: It is used as a natural antioxidant in food products, enhancing shelf life and nutritional value.

- Pharmaceuticals: Due to its biological activities, it may be explored for therapeutic applications related to metabolic disorders and oxidative stress-related diseases.

- Cosmetics: Its antioxidant properties make it a candidate for inclusion in skincare formulations aimed at protecting against environmental stressors .

N-Caffeoyl-L-aspartic acid shares structural similarities with several other compounds. Here are some notable comparisons:

| Compound Name | Structure Similarity | Unique Features |

|---|---|---|

| Caffeoyl L-DOPA | Contains a caffeoyl group | Exhibits neuroprotective effects |

| Caffeoylquinic Acid | Caffeoyl group attached to quinic acid | Found prominently in coffee |

| Chlorogenic Acid | Contains caffeoyl groups | Known for strong antioxidant properties |

| N-Caffeoyl-L-tyrosine | Similar amide bond structure | May have different biological activities |

N-Caffeoyl-L-aspartic acid is unique due to its specific amino acid backbone (L-aspartic acid), which influences its solubility and bioactivity compared to other caffeoyl derivatives. Its distinct biochemical profile positions it as an intriguing compound for further research in health and nutrition.